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O-desmethyl Mebeverine acid D5

Cat. No.: B1139145
M. Wt: 270.38 g/mol
InChI Key: DJTCBAFIXOMULT-WNWXXORZSA-N
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Description

Contextualizing O-desmethyl Mebeverine (B1676125) acid as a Principal Metabolite of Mebeverine

Mebeverine, a musculotropic antispasmodic agent, exerts its therapeutic effect by acting directly on the smooth muscles of the gastrointestinal tract. Following oral administration, it undergoes extensive and rapid metabolism, meaning the parent drug is virtually undetectable in urine. wada-ama.org The metabolic pathway involves a two-step process. First, esterases hydrolyze Mebeverine into mebeverine alcohol and veratric acid. mathewsopenaccess.commathewsopenaccess.com Subsequently, further biotransformation, including O-demethylation, leads to the formation of several key metabolites. caymanchem.com

Among these, O-desmethyl Mebeverine acid (also known as Desmethyl Mebeverine Acid or DMA) is recognized as a principal and specific metabolite. wada-ama.orgmathewsopenaccess.commedchemexpress.com Its presence and concentration in biological fluids like plasma are crucial indicators of Mebeverine exposure and metabolism. wada-ama.org In fact, pharmacokinetic studies focus on quantifying this and other metabolites, such as Mebeverine acid (MA), to characterize the drug's behavior in the body. mathewsopenaccess.comcaymanchem.com The half-life of O-desmethyl Mebeverine acid is approximately 5-6 hours. mathewsopenaccess.commathewsopenaccess.com

Significance of Deuterated Analogues in Contemporary Bioanalytical and Drug Metabolism Studies

The demand for high precision and accuracy in quantitative bioanalysis has led to the widespread adoption of stable isotope-labeled (SIL) compounds. scispace.com Deuterated analogues, where one or more hydrogen atoms are replaced by their heavier, non-radioactive isotope, deuterium (B1214612) (D), are the most common type of SILs. clearsynth.com

These deuterated compounds are chemically identical to their non-labeled counterparts (analytes) but have a higher molecular weight. clearsynth.com This mass difference is the key to their utility in mass spectrometry (MS)-based analytical methods, such as liquid chromatography-mass spectrometry (LC-MS). wuxiapptec.comlcms.cz When used as internal standards, deuterated analogues co-elute with the analyte during chromatography and exhibit nearly identical behavior during sample preparation and ionization in the mass spectrometer. wuxiapptec.comtexilajournal.com This allows them to effectively compensate for variations in sample recovery and matrix effects—where other components in a complex biological sample can suppress or enhance the analyte's signal. clearsynth.comwuxiapptec.com The use of SIL internal standards is now considered the gold standard, significantly improving the robustness, precision, and accuracy of quantitative bioanalytical methods. scispace.com

Role of O-desmethyl Mebeverine acid D5 as a Stable Isotope-Labeled Internal Standard in Scientific Investigations

This compound is the deuterium-labeled analogue of the Mebeverine metabolite, with five deuterium atoms incorporated into the ethyl group. veeprho.com This specific labeling makes it an exemplary internal standard for the quantification of O-desmethyl Mebeverine acid in biological matrices. mathewsopenaccess.comveeprho.com

Its application is critical in pharmacokinetic studies that aim to precisely measure the concentrations of Mebeverine's metabolites. mathewsopenaccess.comveeprho.com Researchers have developed and validated highly sensitive and rapid HPLC-MS/MS methods for the simultaneous quantification of O-desmethyl Mebeverine acid and Mebeverine acid in human plasma. mathewsopenaccess.comcaymanchem.com In these studies, this compound, along with Mebeverine acid-D5, serves as the internal standard, added to plasma samples before processing. mathewsopenaccess.commathewsopenaccess.com This ensures that any variability during the analytical process, from protein precipitation to chromatographic separation and detection, is accounted for, leading to reliable and accurate pharmacokinetic data. lcms.cztexilajournal.com The calibration curves for these assays typically range from 10 to 2000 ng/mL, demonstrating the method's sensitivity. mathewsopenaccess.commathewsopenaccess.com

The use of this compound is a clear example of how stable isotope labeling provides the analytical rigor necessary for modern drug development and regulatory submissions.

Data Tables

Table 1: Physicochemical Properties of O-desmethyl Mebeverine acid and its D5 Analogue

PropertyO-desmethyl Mebeverine acidThis compound
Molecular Formula C₁₅H₂₃NO₃ caymanchem.comC₁₅H₁₈D₅NO₃ veeprho.com
Molecular Weight 265.34 g/mol caymanchem.com270.38 g/mol veeprho.com
CAS Number 586357-02-0 caymanchem.com1329488-46-1 glpbio.com
IUPAC Name 4-[ethyl[2-(4-hydroxyphenyl)-1-methylethyl]amino]butanoic acid caymanchem.com4-((ethyl-d5)(1-(4-hydroxyphenyl)propan-2-yl)amino)butanoic acid veeprho.com
Primary Use Drug Metabolite Biomarker wada-ama.orgStable Isotope-Labeled Internal Standard mathewsopenaccess.comveeprho.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23NO3 B1139145 O-desmethyl Mebeverine acid D5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(4-hydroxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-3-16(10-4-5-15(18)19)12(2)11-13-6-8-14(17)9-7-13/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,18,19)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTCBAFIXOMULT-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Applied Principles of Stable Isotope Labeled Internal Standards Sil is in Quantitative Bioanalysis

Fundamental Concepts of Deuterium (B1214612) Labeling in Mass Spectrometry-Based Assays

Stable isotope labeling is a technique that involves the substitution of atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D). acanthusresearch.com This method is instrumental in quantitative bioanalysis, particularly in assays that use mass spectrometry. The resulting stable isotope-labeled (SIL) compounds are chemically almost identical to their unlabeled counterparts, but their increased mass allows them to be distinguished in a mass spectrometer. acanthusresearch.com This characteristic makes them ideal internal standards for liquid chromatography-mass spectrometry (LC-MS) assays, significantly improving the accuracy and reproducibility of measurements by accounting for variations during sample processing and analysis. acanthusresearch.comscispace.com

Isotopic Mass Difference and its Impact on Chromatographic and Spectrometric Resolution

The fundamental principle behind the utility of SIL internal standards is the mass difference between the labeled and unlabeled analyte. lgcstandards.com In the case of O-desmethyl Mebeverine (B1676125) acid D5, five hydrogen atoms are replaced by deuterium atoms, resulting in a molecule that is 5 Daltons heavier than the endogenous O-desmethyl Mebeverine acid. This mass difference is readily detectable by a mass spectrometer, allowing for the simultaneous measurement of both the analyte and the internal standard. jove.com

While the chemical properties of deuterated and non-deuterated compounds are very similar, slight differences in physicochemical properties can sometimes lead to chromatographic separation. scispace.comnih.gov This "isotope effect" can manifest as a small shift in retention time, where the deuterated standard may elute slightly earlier or later than the unlabeled analyte. scispace.com High-resolution mass spectrometry is crucial for distinguishing between the isotopic peaks of the analyte and the internal standard, especially when their mass difference is small. larancelab.com The ability to resolve these peaks ensures that the signal from the internal standard does not interfere with the quantification of the analyte. larancelab.com

Compensation for Matrix Effects and Ionization Variability in LC-MS/MS Applications

One of the most significant challenges in quantitative bioanalysis using LC-MS/MS is the "matrix effect." researchgate.net This phenomenon refers to the alteration of ionization efficiency of an analyte due to the presence of co-eluting substances from the biological matrix (e.g., plasma, urine). researchgate.net These matrix components can either suppress or enhance the analyte's signal, leading to inaccurate and imprecise quantification. chromatographyonline.comnih.gov

The use of a SIL internal standard like O-desmethyl Mebeverine acid D5 is the most effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it is assumed to experience the same matrix effects. acanthusresearch.comscispace.com By co-eluting with the analyte, the SIL internal standard undergoes the same degree of ion suppression or enhancement. Therefore, by calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects and fluctuations in ionization efficiency can be effectively normalized, leading to a more accurate and robust quantitative method. scispace.com

Methodological Approaches to the Generation and Characterization of this compound

The production of a reliable SIL internal standard like this compound involves precise chemical synthesis and rigorous analytical characterization to ensure its suitability for quantitative bioanalysis.

Chemical Synthesis Pathways for Deuterium Incorporation

There are two primary strategies for introducing deuterium into a molecule: hydrogen/deuterium (H/D) exchange and chemical synthesis using deuterated building blocks. acanthusresearch.com

Hydrogen/Deuterium Exchange: This method involves exchanging hydrogen atoms with deuterium under specific conditions, such as catalysis by acid, base, or metal, in the presence of a deuterated solvent. acanthusresearch.com However, a critical consideration is the stability of the deuterium label. The label must be placed on a non-exchangeable position to prevent its loss during sample preparation or analysis. acanthusresearch.com Placing deuterium on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can lead to exchange with protons from the solvent or matrix. acanthusresearch.com

Chemical Synthesis with Isotope-Containing Building Blocks: A more robust method involves the complete chemical synthesis of the target molecule using starting materials that already contain deuterium. acanthusresearch.comacs.orgnih.gov This approach ensures that the deuterium atoms are incorporated into stable positions within the molecular structure. For this compound, a likely synthetic route would involve using a deuterated ethyl group (ethyl-d5) which is then incorporated into the final molecule. veeprho.com This ensures the stability of the deuterium labels throughout the analytical process.

Bio-generation of Deuterated Metabolites for Reference Standard Development

An alternative to chemical synthesis is the bio-generation of deuterated metabolites. This approach utilizes biological systems, such as whole-cell cultures or isolated enzymes, to produce the desired labeled compound. nih.govpreprints.org This can be particularly useful for producing metabolites that are difficult to synthesize chemically. The process typically involves introducing a deuterated precursor of the drug into a biological system that is known to perform the necessary metabolic transformations. nih.gov For instance, to produce this compound, a deuterated version of Mebeverine could be incubated with liver microsomes or other enzyme preparations that are known to catalyze O-demethylation and subsequent oxidation reactions. Biocatalytic methods can offer high site- and stereoselectivity for deuterium labeling. researchgate.net

Analytical Characterization of this compound as a Certified Reference Material

To be used as a certified reference material (CRM) in quantitative assays, this compound must undergo thorough analytical characterization. This process verifies its identity, purity, and isotopic enrichment.

Key analytical techniques include:

Mass Spectrometry (MS): Used to confirm the molecular weight and the incorporation of the correct number of deuterium atoms. acs.orgnih.gov High-resolution mass spectrometry can provide the exact mass of the molecule, confirming its elemental composition. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and to confirm the position of the deuterium labels. acs.orgumsl.edu The absence of signals in the ¹H NMR spectrum at specific positions confirms the successful incorporation of deuterium.

Chromatographic Purity: Techniques like High-Performance Liquid Chromatography (HPLC) are used to assess the chemical purity of the standard and ensure the absence of unlabeled material or other impurities. umsl.edu

The certificate of analysis for a CRM will provide detailed information on these characteristics, ensuring its suitability for use as an internal standard in regulated bioanalytical studies.

Interactive Data Table: Properties of this compound

PropertyValueSource
Chemical Formula C₁₅H₁₈D₅NO₃ smolecule.com
Molecular Weight 270.38 g/mol smolecule.com
CAS Number 1329488-46-1 veeprho.comachemtek.com
Synonym 4-[Ethyl[2-(4-hydroxyphenyl)-1-methylethyl-d5]amino]butanoic acid
Parent Drug Mebeverine veeprho.comacanthusresearch.com
Category Stable Isotope Labeled Reference Standard acanthusresearch.com

Investigative Applications of O Desmethyl Mebeverine Acid D5 in Mebeverine Metabolism Studies

Elucidation of Mebeverine (B1676125) Metabolic Pathways through Deuterated Metabolite Tracers

The use of stable isotope-labeled compounds, such as O-desmethyl Mebeverine acid D5, has revolutionized the study of metabolic pathways. smolecule.com These tracers enable researchers to distinguish between endogenous and exogenous compounds and to follow the biotransformation of a drug with high specificity and sensitivity.

Mebeverine undergoes extensive first-pass metabolism, with hydrolysis and O-demethylation being key transformation steps. mathewsopenaccess.comresearchgate.net The parent drug is an ester that is rapidly broken down by esterases into Mebeverine alcohol and veratric acid. mathewsopenaccess.comnih.gov Subsequent O-demethylation of the alcohol moiety leads to the formation of O-desmethyl Mebeverine acid.

The incorporation of deuterium (B1214612) atoms in this compound provides a distinct mass signature that is easily detectable by mass spectrometry (MS). smolecule.com This characteristic is leveraged in quantitative analytical methods, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to accurately measure the concentrations of Mebeverine metabolites in biological samples. mathewsopenaccess.commathewsopenaccess.com

This compound is commonly used as an internal standard to correct for variations in sample preparation and instrument response, thereby ensuring the reliability of the quantitative data. mathewsopenaccess.commathewsopenaccess.comveeprho.com This approach has been successfully applied in pharmacokinetic studies to determine the concentration-time profiles of key metabolites like Mebeverine acid (MA) and Desmethyl Mebeverine acid (DMA) in human plasma. mathewsopenaccess.comresearchgate.net The high sensitivity and specificity of these methods, with lower limits of quantification (LLOQ) typically around 10 ng/mL, allow for a detailed characterization of the pharmacokinetic profiles of these metabolites. mathewsopenaccess.commathewsopenaccess.com

ParameterValueReference
AnalyteMebeverine acid (MA), Desmethyl Mebeverine acid (DMA) mathewsopenaccess.com
Internal StandardMebeverine acid-D5, O-desmethyl Mebeverine acid-D5 mathewsopenaccess.com
Analytical MethodHPLC-MS/MS mathewsopenaccess.com
Calibration Range10 - 2000 ng/mL mathewsopenaccess.com
Lower Limit of Quantification (LLOQ)10 ng/mL mathewsopenaccess.com

Profiling O-Demethylation Pathways of Mebeverine to O-desmethyl Mebeverine acid

In Vitro and In Vivo Metabolic Fate Determination Using this compound

The application of this compound extends to both in vitro and in vivo experimental settings, providing a comprehensive picture of Mebeverine's metabolism.

Rat liver microsomes are a widely used in vitro model to study the enzymatic processes involved in drug metabolism, particularly those mediated by cytochrome P450 enzymes. nih.govamegroups.cn Studies using rat liver microsomes have been instrumental in identifying the phase I metabolites of Mebeverine. nih.gov These investigations have revealed a complex network of metabolic reactions including ester hydrolysis, O-demethylation, ring hydroxylation, and N-dealkylation. nih.gov While direct studies detailing the use of this compound specifically in rat liver microsome incubations are not prevalent in the provided results, the metabolites it helps to quantify in vivo are initially identified and characterized through such in vitro systems. The mechanistic insights gained from these microsomal studies are essential for interpreting the data from in vivo human studies.

In human studies, this compound is crucial for the accurate measurement of Mebeverine metabolites in biological fluids like urine and plasma. mathewsopenaccess.commathewsopenaccess.com Following oral administration, Mebeverine is extensively metabolized, and its metabolites are excreted in the urine. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) and HPLC-MS/MS methods, employing deuterated standards, have been developed to identify and quantify these metabolites in human urine and plasma. nih.govnih.gov

Research has shown that Mebeverine acid is a major circulating metabolite, with plasma concentrations significantly higher than other metabolites like Mebeverine alcohol. nih.gov The use of this compound as an internal standard in these analyses ensures the accuracy of pharmacokinetic parameters determined for the primary metabolites. mathewsopenaccess.com Such studies provide a comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) profile of Mebeverine in humans.

Biological MatrixAnalytical MethodKey FindingsReference
Human PlasmaHPLC-MS/MSSimultaneous quantification of Mebeverine acid and Desmethyl Mebeverine acid. mathewsopenaccess.commathewsopenaccess.com
Human UrineGC-MSIdentification of numerous phase I metabolites, including products of O-demethylation and N-dealkylation. nih.gov
Human PlasmaHPLC with coulometric detectionMebeverine acid identified as the main circulating metabolite. nih.gov

Pharmacokinetic Research Utilizing O Desmethyl Mebeverine Acid D5

Quantitative Bioanalysis of O-desmethyl Mebeverine (B1676125) acid in Complex Biological Matrices

Accurate measurement of O-desmethyl Mebeverine acid concentrations in biological fluids like plasma is fundamental to understanding the pharmacokinetics of Mebeverine. researchgate.net The use of deuterated standards, such as O-desmethyl Mebeverine acid D5, is a cornerstone of this analytical process.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has become the definitive technique for the simultaneous quantification of Mebeverine metabolites in human plasma. researchgate.netnih.gov Researchers have developed and validated robust HPLC-MS/MS methods that are sensitive, rapid, and specific. nih.govmathewsopenaccess.com In these assays, this compound (referred to as ²H₅-DMAC or DMA-D5 in some studies) serves as the internal standard (IS). researchgate.netnih.govmathewsopenaccess.commathewsopenaccess.com The IS is added to samples at a known concentration to correct for any variability during sample processing and analysis, thereby ensuring the integrity of the quantitative results. vulcanchem.comcyberleninka.ru

These methods are validated according to stringent regulatory guidelines to confirm their reliability. vulcanchem.com Key validation parameters typically include linearity, accuracy, precision, recovery, and the lower limit of quantification (LLOQ). researchgate.netmathewsopenaccess.com For instance, one validated method demonstrated linearity for O-desmethyl Mebeverine acid in the concentration range of 5–1000 ng/mL. researchgate.netnih.gov Another study established a linear range of 10–2000 ng/mL, with a correlation coefficient ranging from 0.9965 to 0.9999. mathewsopenaccess.commathewsopenaccess.com The accuracy and precision for these assays are consistently high, with deviations and variability coefficients well within acceptable limits. researchgate.netnih.gov

Table 1: Validation Parameters for HPLC-MS/MS Assays of O-desmethyl Mebeverine acid (DMAC)

Parameter Finding Source
Linearity Range 5–1000 ng/mL researchgate.netnih.gov
10–2000 ng/mL mathewsopenaccess.commathewsopenaccess.com
Lower Limit of Quantification (LLOQ) 10 ng/mL mathewsopenaccess.commathewsopenaccess.com
Accuracy (%RE) -4.04% to 4.60% researchgate.netnih.gov
Precision (CV) 0.31% to 6.43% researchgate.netnih.gov

Effective sample preparation is critical for removing interfering substances from biological matrices and isolating the analytes of interest. For the analysis of Mebeverine metabolites, protein precipitation has been shown to be a simple, rapid, and effective technique. researchgate.netmathewsopenaccess.commathewsopenaccess.com This method typically involves adding a solvent like methanol, which contains the deuterated internal standards (this compound and Mebeverine acid-D5), to a plasma sample. mathewsopenaccess.comcyberleninka.ru The mixture is then vortexed and centrifuged to pellet the precipitated proteins, after which the clear supernatant containing the metabolites is injected into the HPLC-MS/MS system. mathewsopenaccess.commathewsopenaccess.comcyberleninka.ru

The use of this compound during this stage is crucial. Because the deuterated standard is chemically identical to the analyte but has a different mass, it behaves in the same way during extraction and ionization. vulcanchem.com This allows it to serve as a reliable reference to compensate for any loss of analyte during sample preparation or for fluctuations in the mass spectrometer's response, a factor known as the matrix effect. vulcanchem.com The recovery rate for O-desmethyl Mebeverine acid using these methods is high, often exceeding 85-90%. researchgate.netnih.govmathewsopenaccess.com

Development and Validation of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Assays

Determination of Pharmacokinetic Parameters for O-desmethyl Mebeverine acid

By employing the validated bioanalytical methods described above, researchers can accurately map the time-concentration profile of O-desmethyl Mebeverine acid in plasma following the administration of Mebeverine. researchgate.net From this data, key pharmacokinetic (PK) metrics are calculated to characterize the absorption, distribution, and elimination of the metabolite.

Pharmacokinetic studies involving healthy volunteers have provided detailed data on the behavior of O-desmethyl Mebeverine acid after a single oral dose of a 200 mg modified-release Mebeverine capsule. mathewsopenaccess.comgeneesmiddeleninformatiebank.nl Following administration, the plasma concentration of the metabolite rises to a peak (Cmax) before declining over time. mathewsopenaccess.com

Key pharmacokinetic parameters observed in a single-dose study include a maximum plasma concentration (Cmax) of approximately 899 ng/mL, which is reached at a median time (Tmax) of 3 hours. geneesmiddeleninformatiebank.nl The total exposure to the metabolite, as measured by the area under the concentration-time curve from time zero to the last measurement (AUC0-t), was found to be about 5026 ng·h/mL. geneesmiddeleninformatiebank.nl Other research has reported a half-life (t½) for O-desmethyl Mebeverine acid of 5-6 hours. mathewsopenaccess.com

Table 2: Pharmacokinetic Parameters of O-desmethyl Mebeverine acid After a Single Dose (Fasted)

Parameter Value Source
Cmax (Maximum Plasma Concentration) 899.1 ng/mL geneesmiddeleninformatiebank.nl
Tmax (Time to Cmax) 3.00 hours (median) geneesmiddeleninformatiebank.nl
AUC0-t (Area Under the Curve) 5026.3 ng·h/mL geneesmiddeleninformatiebank.nl
AUC0-∞ (AUC Extrapolated to Infinity) 5122.3 ng·h/mL geneesmiddeleninformatiebank.nl

| t½ (Half-life) | 5-6 hours | mathewsopenaccess.com |

Pharmacokinetic profiles are often compared between different study designs, most commonly after a single dose and at steady-state, which is achieved after multiple doses. geneesmiddeleninformatiebank.nl Such comparisons are essential for understanding how a drug and its metabolites accumulate in the body with continued use. geneesmiddeleninformatiebank.nl

Bioequivalence studies for Mebeverine have provided data for both single-dose and steady-state conditions. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl At steady-state, after repeated dosing, the pharmacokinetic parameters for O-desmethyl Mebeverine acid are notably different from those after a single dose. The maximum concentration at steady-state (Cmax,ss) and the area under the curve over a dosing interval (AUCτ) are significantly higher, indicating accumulation of the metabolite in the plasma. geneesmiddeleninformatiebank.nlgeneesmiddeleninformatiebank.nl For example, one study reported a Cmax,ss of 1140.6 ng/mL and an AUCτ of 6653.2 ng·h/mL, compared to a single-dose Cmax of 899.1 ng/mL and AUC0-t of 5026.3 ng.h/mL. geneesmiddeleninformatiebank.nl This data is critical for establishing appropriate dosing regimens.

Table 3: Comparison of O-desmethyl Mebeverine acid Pharmacokinetics: Single Dose vs. Steady-State

Parameter Single Dose (N=49) Steady-State (N=49) Source
Cmax 899.1 ng/mL 1140.6 ng/mL (Cmax,ss) geneesmiddeleninformatiebank.nl
AUC 5026.3 ng·h/mL (AUC0-t) 6653.2 ng·h/mL (AUCτ) geneesmiddeleninformatiebank.nl

| Tmax | 3.00 hours (median) | 2.50 hours (median, Tmax,ss) | geneesmiddeleninformatiebank.nl |

Advanced Bioanalytical Methodologies and Validation for O Desmethyl Mebeverine Acid D5 in Research

Optimization of Liquid Chromatography-Mass Spectrometry Parameters for Deuterated Analytes

The development of a robust and sensitive bioanalytical method for O-desmethyl Mebeverine (B1676125) acid and its D5 analog hinges on the meticulous optimization of liquid chromatography-mass spectrometry (LC-MS) parameters. This ensures accurate quantification in complex biological matrices.

Chromatographic Separation Strategies for O-desmethyl Mebeverine acid and its D5 Analogue

Effective chromatographic separation is fundamental to distinguish the analyte from endogenous matrix components and ensure accurate quantification. A common strategy involves the use of high-performance liquid chromatography (HPLC). For the analysis of Mebeverine metabolites, including O-desmethyl Mebeverine acid and its D5 internal standard, a rapid and sensitive HPLC-MS/MS method has been developed. mathewsopenaccess.comblogspot.com

One established method utilizes a dual-column approach for chromatographic separation, employing a Phenomenex Luna C8 Mercury (20 x 4.0 mm, 5 μm) column followed by a Phenomenex Luna 5u C8 (150 x 4.6 mm, 5 μm) column. mathewsopenaccess.commathewsopenaccess.com Elution is performed in a gradient mode, which allows for the effective separation of the analytes from the biological matrix. mathewsopenaccess.com The sample preparation for this method is streamlined through protein precipitation, a simple and efficient technique. mathewsopenaccess.commathewsopenaccess.com In this process, a solution containing the internal standards, Mebeverine acid-D5 and O-desmethyl Mebeverine acid-D5, is added to a plasma sample, followed by centrifugation to remove precipitated proteins. mathewsopenaccess.com The resulting supernatant is then directly injected into the HPLC-MS/MS system. mathewsopenaccess.com

Table 1: Chromatographic Conditions for O-desmethyl Mebeverine acid Analysis

ParameterDetailsReference
Columns Phenomenex Luna C8 Mercury (20 x 4.0 mm, 5 μm) and Phenomenex Luna 5u C8 (150 x 4.6 mm, 5 μm) mathewsopenaccess.commathewsopenaccess.com
Elution Mode Gradient mathewsopenaccess.com
Sample Preparation Protein Precipitation mathewsopenaccess.commathewsopenaccess.com

Tandem Mass Spectrometry (MS/MS) Detection for Enhanced Specificity and Sensitivity

Tandem mass spectrometry (MS/MS) is the detection method of choice for quantifying O-desmethyl Mebeverine acid due to its high specificity and sensitivity. This technique minimizes the impact of matrix effects, which are common in bioanalytical methods and can interfere with accurate measurement. eijppr.com

Detection is typically performed using a heated electrospray ionization (H-ESI) source operating in negative ion mode. mathewsopenaccess.com The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring specific precursor-to-product ion transitions. For O-desmethyl Mebeverine acid, the MRM transition is m/z 266.2 → 107, and for its deuterated internal standard, O-desmethyl Mebeverine acid-D5, the transition is m/z 271 → 107. mathewsopenaccess.com This level of specificity ensures that the detector only measures the compounds of interest, leading to highly reliable and accurate results. mathewsopenaccess.com

Table 2: Mass Spectrometry Parameters for O-desmethyl Mebeverine acid and its D5 Analog

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
O-desmethyl Mebeverine acid266.2107 mathewsopenaccess.com
O-desmethyl Mebeverine acid-D5271107 mathewsopenaccess.com

Rigorous Validation of Bioanalytical Methods Incorporating O-desmethyl Mebeverine acid D5

The validation of bioanalytical methods is a critical step to ensure that the method is reliable and reproducible for its intended application. This process involves a series of experiments designed to assess the method's performance characteristics.

Assessment of Selectivity, Linearity, Accuracy, and Precision

A comprehensive validation process assesses several key parameters to ensure the reliability of the analytical method.

Selectivity: The method's selectivity is confirmed by analyzing blank plasma samples from multiple sources to ensure that no endogenous components interfere with the detection of O-desmethyl Mebeverine acid or its D5 internal standard at their respective retention times. mathewsopenaccess.commathewsopenaccess.com

Linearity: The linearity of the method is established over a specific concentration range. For O-desmethyl Mebeverine acid, linearity has been demonstrated in the range of 10 to 2000 ng/mL. mathewsopenaccess.comblogspot.com The correlation coefficient (r) for the calibration curves is typically expected to be ≥0.99, indicating a strong linear relationship between concentration and response. mathewsopenaccess.com

Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high). For accuracy, the mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). europa.eu For precision, the coefficient of variation (CV) should not exceed 15% (20% for the LLOQ). europa.eu

Table 3: Acceptance Criteria for Method Validation

ParameterAcceptance CriteriaReference
Linearity (Correlation Coefficient) ≥0.99 mathewsopenaccess.com
Accuracy (QC Samples) Within ±15% of nominal value europa.eu
Accuracy (LLOQ) Within ±20% of nominal value europa.eu
Precision (CV for QC Samples) ≤15% europa.eu
Precision (CV for LLOQ) ≤20% europa.eu

Compliance with Regulatory Guidelines for Bioanalytical Method Validation

All bioanalytical method validation activities must adhere to strict regulatory guidelines to ensure the integrity of the data for clinical and non-clinical studies. The validation of methods for quantifying O-desmethyl Mebeverine acid in human plasma is conducted in accordance with guidelines from major regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mathewsopenaccess.commathewsopenaccess.com These guidelines provide a framework for the validation parameters that need to be assessed and the acceptance criteria that must be met. europa.euresearchgate.netfda.gov Adherence to these guidelines is mandatory for the data to be accepted in support of new drug applications and other regulatory submissions. europa.eu

Emerging Research Directions and Future Scientific Impact of Deuterated Mebeverine Metabolites

Exploration of Deuterium (B1214612) Kinetic Isotope Effects (DKIE) in Mebeverine (B1676125) Biotransformation

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter the metabolic fate of a drug, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). nih.gov This effect is particularly relevant in the biotransformation of mebeverine, an antispasmodic drug used for irritable bowel syndrome (IBS). wikipedia.org Mebeverine undergoes extensive and rapid metabolism, primarily through hydrolysis by esterases to veratric acid and mebeverine alcohol. nih.govnih.gov The alcohol moiety is then further metabolized through processes like O-demethylation. nih.gov

The C-D bond is stronger than the C-H bond, leading to a higher energy requirement for its cleavage. nih.gov This can slow down metabolic reactions, such as the O-demethylation of mebeverine metabolites. nih.gov By strategically placing deuterium atoms at sites of metabolic attack, researchers can investigate the rate-limiting steps in the biotransformation cascade of mebeverine. nih.gov The use of O-desmethyl Mebeverine acid D5 as an internal standard in pharmacokinetic studies allows for precise quantification of the non-deuterated metabolite, helping to elucidate the impact of deuteration on metabolic pathways. veeprho.commedchemexpress.com

The study of DKIE in mebeverine metabolism provides valuable insights into the mechanisms of drug breakdown and can inform the design of next-generation therapeutics with improved pharmacokinetic profiles. Slowing down metabolism can lead to a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency.

Role of Deuterated Metabolites in Addressing Metabolism-Mediated Drug-Drug Interactions

Metabolism-mediated drug-drug interactions (DDIs) are a significant concern in clinical practice. These interactions often occur when two or more drugs compete for the same metabolic enzymes, primarily the cytochrome P450 (CYP) system. nih.gov The metabolism of mebeverine involves multiple pathways, including ester hydrolysis and O-demethylation, which can be susceptible to interactions with other co-administered drugs. nih.gov

Deuterated metabolites like this compound can serve as critical tools in studying and potentially mitigating these interactions. By altering the rate of metabolism, deuteration can shift the metabolic pathway of a drug, potentially reducing its reliance on a specific enzyme that might be inhibited or induced by another medication. This can lead to a more predictable and consistent pharmacokinetic profile, even in the presence of other drugs.

Furthermore, the use of deuterated internal standards in bioanalytical methods is essential for accurately quantifying drug and metabolite levels in complex biological matrices. clearsynth.comaptochem.com This precision is crucial for conducting robust DDI studies and understanding the clinical implications of co-administering mebeverine with other medications. The insights gained from such studies can help in providing better guidance on drug co-administration and minimizing the risk of adverse events.

Advancements in Deuterated Compound Synthesis and Their Implications for Drug Discovery and Development

The growing interest in deuterated compounds for pharmaceutical research has spurred significant advancements in synthetic chemistry. wiley.comresearchgate.net The ability to selectively introduce deuterium atoms into complex molecules with high efficiency and precision is a key enabler for the exploration of their therapeutic potential. wiley.com Methodologies such as hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration have been developed and refined to facilitate the synthesis of specifically labeled compounds like this compound. researchgate.net

These synthetic advancements have profound implications for drug discovery and development. The "deuterium switch" approach, where hydrogen atoms in an existing drug are replaced with deuterium to improve its properties, has gained traction. nih.gov This strategy can lead to drugs with enhanced metabolic stability, improved safety profiles, and potentially better efficacy. nih.govunibestpharm.com The successful development and approval of deuterated drugs like deutetrabenazine have paved the way for broader application of this concept. nih.govunibestpharm.com

For mebeverine, the availability of deuterated metabolites like this compound is instrumental for in-depth pharmacokinetic and metabolism studies. veeprho.com These labeled compounds act as invaluable internal standards in mass spectrometry-based bioanalysis, ensuring the accuracy and reliability of quantitative data. clearsynth.comscioninstruments.com As synthetic methods continue to evolve, the creation of novel deuterated analogs of mebeverine and its metabolites will likely accelerate, opening new avenues for research and the development of improved treatments for gastrointestinal disorders.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.